2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE
Overview
Description
2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide moiety: This involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzylamine to form 3,4-dimethoxybenzenesulfonamide.
Acylation: The sulfonamide is then acylated with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or dimethoxybenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving sulfonamides.
Medicine: Its structure suggests potential antimicrobial activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE likely involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antimicrobial effects. The benzyl and cyclohexyl groups may enhance binding affinity and specificity for the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-(4-CHLORO-2-METHYLPHENYL)ACETAMIDE
- 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The cyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-21-14-13-20(15-22(21)30-2)31(27,28)25(16-18-9-5-3-6-10-18)17-23(26)24-19-11-7-4-8-12-19/h3,5-6,9-10,13-15,19H,4,7-8,11-12,16-17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNKRXQLBVRVAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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